2-Phenylisocrotonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

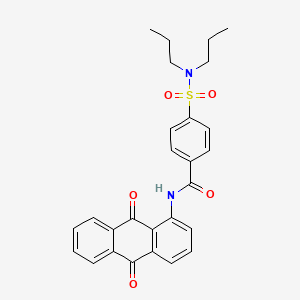

2-Phenylisocrotonic acid, also known as 3-phenyl-2-propenoic acid, is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is a colorless to pale yellow crystalline solid with a molecular formula of C9H8O2. The compound has been widely used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Cyclization Studies : 2-Phenylisocrotonic acid has been involved in cyclization studies for the synthesis of 5-substituted-1-napthol. The synthesis involved thermal and catalyzed decarboxylation processes, indicating its utility in complex organic synthesis (C. Chow, 1969).

Reactivity with Other Compounds : Research on 2-phenylazocrotonic acid esters has shown that these compounds react with ozone, hydrogen, and hydrochloric acid, indicating the potential of this compound derivatives in organic reactions (J. V. Alphen, 2010).

Synthesis of Disubstituted Acrylic Acids : Studies have demonstrated the synthesis of 3,3-disubstituted 2-arylacrylic acids, including this compound derivatives, through the Wittig reaction and bromination. This illustrates its role in the creation of structurally diverse organic compounds (R. Raap, C. Chin, R. Micetich, 1971).

Pharmacological Studies

- Immunosuppressive Applications : Isoxazol derivatives related to this compound have been evaluated as immunosuppressive agents. These derivatives exhibit inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical in pyrimidine synthesis, indicating potential applications in autoimmune diseases (W. Knecht, M. Löffler, 1998).

High-Temperature Chemistry

- Synthesis in High-Temperature Water : Research on the synthesis of benzimidazoles in high-temperature water has included the use of 2-phenylbenzimidazole, derived from 1,2-phenylenediamine and benzoic acid. This shows the acid's utility in environmentally friendly chemical synthesis (Lucinda M. Dudd et al., 2003).

Ethnopharmacology

- Anti-Inflammatory Effects : Studies on Bryophyllum pinnatum, a plant used in folk medicine, revealed that its ethanol extract significantly inhibited ear edema in mice. This suggests potential applications in treating inflammation and skin disorders, where this compound derivatives may play a role (Lucas A. Chibli et al., 2014).

Propriétés

IUPAC Name |

(Z)-2-phenylbut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b9-2- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJNPHAYKBNFOC-MBXJOHMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C1=CC=CC=C1)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)